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molecular formula C10H13N3O2 B8801095 1-Methyl-3-[(4-methylbenzoyl)amino]urea CAS No. 129521-45-5

1-Methyl-3-[(4-methylbenzoyl)amino]urea

Cat. No. B8801095
M. Wt: 207.23 g/mol
InChI Key: WHQSWNPBJRLDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084481B2

Procedure details

653 mg (3.33 mmol) of 4-nitrophenyl methylcarbamate and 473 mg (3.22 mmol) of N,N-diisopropylethylamine are added to 500 mg (3.33 mmol) of 4-methylbenzoic acid hydrazide in 15 ml dichloromethane and the mixture stirred overnight at room temperature. The precipitate formed is recovered by filtration, washed with diethyl ether and dried in vacuo. 602 mg (87% of theory) of the target compound are thus obtained.
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=O)[O:4]C1C=CC([N+]([O-])=O)=CC=1.C(N(CC)C(C)C)(C)C.[CH3:24][C:25]1[CH:34]=[CH:33][C:28]([C:29]([NH:31][NH2:32])=[O:30])=[CH:27][CH:26]=1>ClCCl>[CH3:1][NH:2][C:3]([NH:32][NH:31][C:29](=[O:30])[C:28]1[CH:27]=[CH:26][C:25]([CH3:24])=[CH:34][CH:33]=1)=[O:4]

Inputs

Step One
Name
Quantity
653 mg
Type
reactant
Smiles
CNC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
473 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC=C(C(=O)NN)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
602 mg (87% of theory) of the target compound are thus obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CNC(=O)NNC(C1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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